molecular formula C11H10BrClF2O2 B14047160 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14047160
M. Wt: 327.55 g/mol
InChI Key: LJFRFGDMURSIAK-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C11H11BrClF2O2 It is characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The presence of the carbonyl group allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
  • 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Uniqueness

1-(2-(Bromomethyl)-3-(difluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c12-6-8-7(9(16)4-5-13)2-1-3-10(8)17-11(14)15/h1-3,11H,4-6H2

InChI Key

LJFRFGDMURSIAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)CBr)C(=O)CCCl

Origin of Product

United States

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